molecular formula C17H16N4O2S2 B11350929 5-(3,4-dimethylphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11350929
M. Wt: 372.5 g/mol
InChI Key: IHQGLXVGYWVLGC-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate α-haloketone with an amide.

    Synthesis of the thiadiazole ring: This involves the reaction of a thiosemicarbazide with a carboxylic acid derivative.

    Coupling of the two rings: The oxazole and thiadiazole rings are then coupled through a suitable linker, such as a carboxamide group.

    Introduction of the prop-2-en-1-ylsulfanyl group: This can be done via a nucleophilic substitution reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form dihydrooxazoles.

    Substitution: The prop-2-en-1-ylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrooxazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiadiazole ring is particularly interesting due to its known bioactivity.

Medicine

In medicine, this compound could be explored as a potential drug candidate. Its structural features suggest it may interact with various biological targets, making it a promising lead compound for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring may interact with metal ions or other cofactors, while the oxazole ring may participate in hydrogen bonding or π-π interactions. The carboxamide group can form hydrogen bonds with biological macromolecules, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(3,4-dimethylphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of an oxazole ring and a thiadiazole ring. This combination provides a distinct set of chemical properties and potential biological activities that are not commonly found in other compounds.

Properties

Molecular Formula

C17H16N4O2S2

Molecular Weight

372.5 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H16N4O2S2/c1-4-7-24-17-20-19-16(25-17)18-15(22)13-9-14(23-21-13)12-6-5-10(2)11(3)8-12/h4-6,8-9H,1,7H2,2-3H3,(H,18,19,22)

InChI Key

IHQGLXVGYWVLGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC=C)C

Origin of Product

United States

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